(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran is a complex organic compound notable for its unique structural features, which include a bromo-substituted phenyl group and a tetrahydropyran ring. This compound is utilized as an important building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The compound is identified by the CAS number 2098543-62-3 and has a molecular formula of CHBrO, with a molecular weight of approximately 315.203 g/mol .
This compound belongs to the class of organic compounds known as tetrahydropyrans, which are cyclic ethers characterized by a six-membered ring containing one oxygen atom. The presence of bromine and methoxy groups further categorizes this compound within the broader class of substituted phenyl ethers. Its synthesis and application are often discussed in the context of medicinal chemistry, where it serves as a precursor for various therapeutic agents .
The synthesis of (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran typically involves several key steps:
These synthetic routes are designed to optimize yield and purity while minimizing by-products.
The molecular structure of (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran features:
The compound's structure can be represented as follows:
(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran can participate in various chemical reactions, including:
The following reagents are commonly used in reactions involving this compound:
These reactions allow for significant modifications to the molecular structure, facilitating its use in diverse applications.
The mechanism of action for (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The precise targets and pathways depend on its application context, which can range from drug development to biochemical research .
These properties are essential for understanding how this compound behaves in various experimental settings.
(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran finds utility in several scientific domains:
The compound's unique structural features make it valuable in developing new therapeutic agents and exploring novel chemical pathways .
The stereoselective synthesis of the (R)-enantiomer relies on chiral induction during bromination of the precursor 1-(2-methoxyphenyl)ethanol. The Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) achieves >90% enantiomeric excess (ee) when performed at –40°C in anhydrous dichloromethane [3] [9]. This temperature suppresses racemization by minimizing SN₂ displacement of the incipient bromo intermediate. Subsequent tetrahydropyranylation employs 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) in dichloromethane, yielding the THP-protected product at 78% efficiency [8].
The reaction proceeds via inversion of configuration: nucleophilic attack by the alcohol oxygen on DHP generates a chiral oxocarbenium ion. The bulky 2-methoxyphenyl group directs THP ring closure from the re face, preserving the (R)-configuration [9].
Table 1: Stereoselective Bromination Optimization
Brominating Agent | Temperature (°C) | Solvent | ee (%) |
---|---|---|---|
PPh₃/CBr₄ | –40 | CH₂Cl₂ | 92 |
NBS/PPh₃ | 0 | THF | 85 |
HBr (aq.) | 25 | Toluene | <10 |
Racemic 1-(2-methoxyphenyl)ethanol undergoes resolution using (salen)Co(III) catalysts (0.5 mol%) and acetic anhydride. The (S)-enantiomer is acetylated 15× faster than the (R)-isomer, isolating the desired (R)-alcohol with 97% ee and 42% yield [6]. Limitations include substrate-specific kinetics and catalyst costs [5].
Chiral bis-cinchona alkaloids (e.g., DHQD)₂PHAL catalyze enantioselective bromoetherification of diols. Using N-bromosuccinimide (NBS), this one-pot method achieves 88% ee for THP formation but requires –78°C and strict moisture control [6].
Table 2: Catalytic Asymmetric Methods Comparison
Method | Catalyst | ee (%) | Yield (%) | Temperature |
---|---|---|---|---|
Kinetic Resolution | (salen)Co(III) | 97 | 42 | 25°C |
Bromoetherification | (DHQD)₂PHAL | 88 | 65 | –78°C |
Zinc-Mediated Reduction | Chiral BINAP/ZnEt₂ | 95 | 78 | 60°C |
The tetrahydropyranyl (THP) group demonstrates superior stability under bromination conditions compared to tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) ethers. While silyl ethers offer higher deprotection yields (92–95% with TBAF), they are prone to debromination during installation (≤30% yield loss) [3] [8]. THP protection remains optimal despite requiring acidic deprotection (PPTS/methanol, 80% yield).
Benzyl protection necessitates harsh hydrogenolysis (Pd/C, H₂), causing bromo-debenzylation in 40% of substrates. This renders it unsuitable for brominated intermediates [6].
Cyclization kinetics are profoundly influenced by solvent polarity and thermal control:
Table 3: Solvent/Temperature Impact on Cyclization
Solvent | Dielectric Constant | Optimal Temp (°C) | Reaction Rate (k, s⁻¹) | ee (%) |
---|---|---|---|---|
Dichloromethane | 8.93 | 0 | 1.2×10⁻³ | 95 |
THF | 7.52 | –78 | 4.5×10⁻⁴ | 88 |
Toluene | 2.38 | 25 | 2.1×10⁻⁴ | 75 |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0